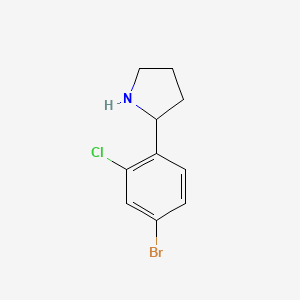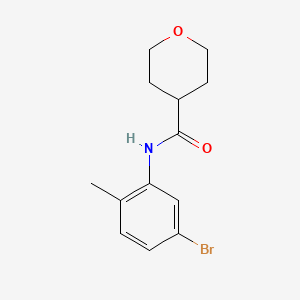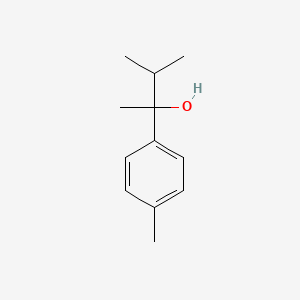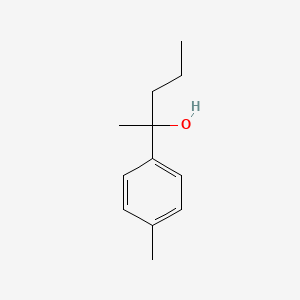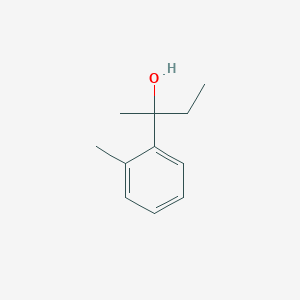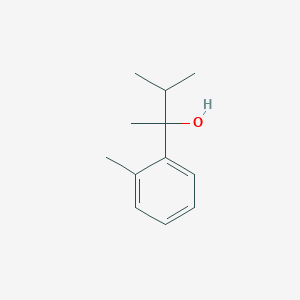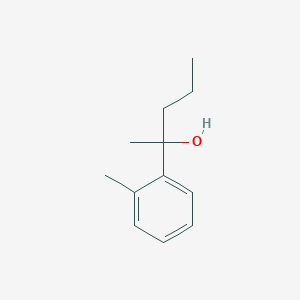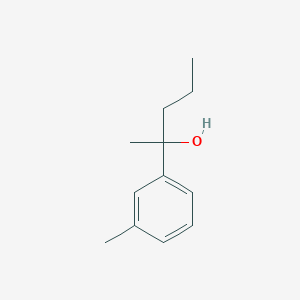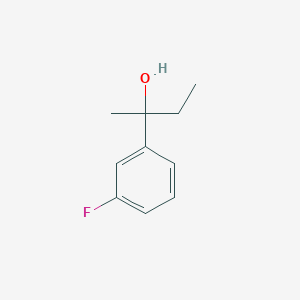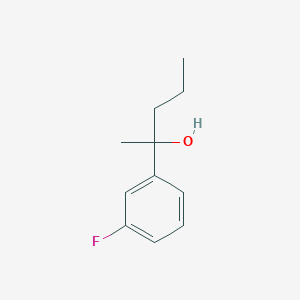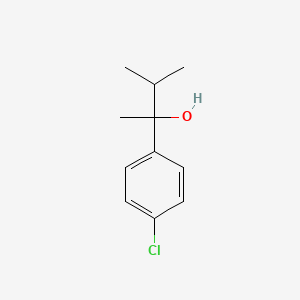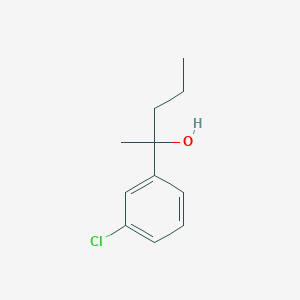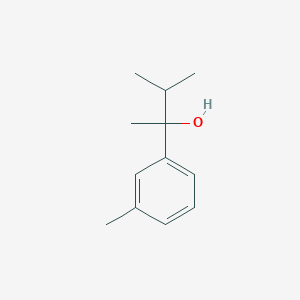
2-(3-Methylphenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 3-methylphenyl with a suitable butanol derivative. One common method is the Friedel-Crafts alkylation, where 3-methylphenyl is reacted with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: 2-(3-Methylphenyl)-3-methylbutan-2-one (ketone).
Reduction: 2-(3-Methylphenyl)-3-methylbutane (alkane).
Substitution: 2-(3-Methylphenyl)-3-methylbutyl chloride (chloride derivative).
科学研究应用
2-(3-Methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(3-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-3-methyl-butan-2-ol: Similar structure but with the methyl group on the para position of the phenyl ring.
2-(3-Methylphenyl)-2-butanol: Lacks the additional methyl group on the butanol chain.
2-(3-Methylphenyl)-3-methylbutane: Lacks the hydroxyl group.
Uniqueness
2-(3-Methylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound for various applications.
属性
IUPAC Name |
3-methyl-2-(3-methylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)12(4,13)11-7-5-6-10(3)8-11/h5-9,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOSPNFILBMCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
